7-chloro-4-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group or ring system. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings suggests that it may have a rigid, three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the chloro group might be susceptible to nucleophilic substitution reactions, while the oxadiazole ring might participate in electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polar groups, while its melting and boiling points would depend on the strength of the intermolecular forces .Scientific Research Applications
Synthesis and Characterization
The synthesis of compounds related to the specified chemical structure involves the reaction of various ester ethoxycarbonylhydrazones with primary amines, leading to a range of derivatives with potential antimicrobial activities. For instance, the synthesis of 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one showcases the intricate chemical reactions used to produce these compounds. The antimicrobial activities of these newly synthesized compounds have been screened, with some showing good or moderate activities against test microorganisms (Bektaş et al., 2007).
Anticancer Evaluation
Further studies have extended into the anticancer properties of related compounds. For example, the synthesis and evaluation of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole derivatives have been conducted, showing that certain derivatives exhibit moderate to significant activity on breast cancer cell lines (Salahuddin et al., 2014).
Mesomorphic Behaviour and Photoluminescent Property
The study of mesogenic properties and photoluminescence in compounds incorporating the 1,3,4-oxadiazole moiety has been explored. Derivatives such as cholesteryl and methyl benzoates containing the 1,3,4-oxadiazole fluorophore exhibit interesting phase behaviors and photoluminescent properties, which could have implications in materials science and optical applications (Han et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
7-chloro-4-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O5/c1-3-27-15-7-4-12(8-17(15)26-2)20-22-18(29-23-20)10-24-14-6-5-13(21)9-16(14)28-11-19(24)25/h4-9H,3,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVOIOGTVBCSEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C(=O)COC4=C3C=CC(=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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